gamma-Glutamylglutamate
Description
Overview of gamma-Glutamylglutamate in Mammalian and Microbial Metabolism
This compound is a naturally occurring dipeptide found in various biological systems. nih.gov In mammals, its presence is often associated with tissues exhibiting high gamma-glutamyltransferase (GGT) activity, such as the kidneys, liver, and brain. wikipedia.orghmdb.ca Microbial systems, including certain bacteria and yeasts, also synthesize and metabolize this compound, where it can be involved in processes analogous to glutathione (B108866) metabolism. nih.govnih.gov The synthesis of gamma-glutamyl dipeptides like this compound is closely tied to the availability of precursors and the activity of specific enzymes involved in the glutathione cycle. nih.govresearchgate.net For instance, in the central nervous system, the extracellular concentration of this compound can reflect the production of glutathione by astroglial cells. nih.govfrontiersin.org
The metabolic significance of this compound is highlighted by its role as a potential modulator of neuronal activity. Research has shown that it can act as a partial agonist at N-methyl-D-aspartate (NMDA) receptors, particularly those containing the GluN2B subunit. nih.govfrontiersin.org This interaction suggests a potential role in excitatory neurotransmission, especially under conditions of enhanced glutathione production. nih.gov
In some microorganisms, the production of gamma-glutamyl peptides, including this compound, is a strategy to cope with environmental stress. For example, certain Lactobacillus species accumulate gamma-glutamyl dipeptides during fermentation processes. scholaris.ca
Biosynthetic Pathways and Enzymatic Formation of this compound
The formation of this compound is primarily catalyzed by two key enzymes: gamma-glutamyltransferase (GGT) and glutamate-cysteine ligase (GCL). nih.govfrontiersin.org These enzymes facilitate the creation of the characteristic gamma-glutamyl bond, which is resistant to cleavage by many standard peptidases. wikipedia.org
Gamma-glutamyltransferase (GGT) is a membrane-bound enzyme that plays a central role in the gamma-glutamyl cycle. wikipedia.org One of its primary functions is the transfer of a gamma-glutamyl moiety from a donor molecule, most commonly glutathione, to an acceptor. wikipedia.orgnih.gov This acceptor can be an amino acid, a peptide, or water. wikipedia.org
The synthesis of this compound by GGT occurs through a transpeptidation reaction. In this process, GGT first cleaves the gamma-glutamyl group from a donor, forming a gamma-glutamyl-enzyme intermediate. nih.govfrontiersin.org Subsequently, this intermediate is attacked by an acceptor molecule. When glutamate (B1630785) acts as the acceptor, the product is this compound. scispace.com The efficiency of this reaction can be influenced by the pH, with transpeptidation often being favored at alkaline pH. nih.govscienceasia.org
GGT is expressed in various tissues and organisms, from bacteria to mammals. wikipedia.orgnih.gov In bacteria like E. coli, GGT has been utilized for the enzymatic synthesis of various gamma-glutamyl compounds, including this compound, by providing suitable donor and acceptor substrates. nih.govnih.gov
Glutamate-cysteine ligase (GCL), also known as gamma-glutamylcysteine (B196262) synthetase (GCS), is the rate-limiting enzyme in the biosynthesis of glutathione. wikipedia.org It catalyzes the ATP-dependent formation of a gamma-glutamyl bond between the gamma-carboxyl group of glutamate and the amino group of cysteine, yielding gamma-glutamylcysteine. wikipedia.org
While the primary substrate for GCL is cysteine, under certain conditions, such as a limited supply of cysteine, the enzyme can exhibit broader substrate specificity. nih.gov In such scenarios, GCL can utilize other amino acids as acceptors for the gamma-glutamyl group from glutamate. researchgate.net If glutamate itself serves as the acceptor amino acid, the resulting product is this compound. researchgate.net This represents an alternative pathway for the synthesis of this dipeptide, particularly when the cellular demand for glutathione synthesis is altered. nih.govfrontiersin.org
Some bacteria, like certain strains of Limosilactobacillus reuteri, possess GCL enzymes that are responsible for the synthesis of various gamma-glutamyl dipeptides. scholaris.ca The biochemical properties of these enzymes, including their optimal pH and temperature, have been characterized. scholaris.ca
Catabolic Pathways and Enzymatic Degradation of this compound
The breakdown of this compound primarily involves the cleavage of the gamma-glutamyl bond, a process also mediated by specific enzymes.
The primary mechanism for the degradation of this compound is hydrolysis, a reaction catalyzed by gamma-glutamyltransferase (GGT). mdpi.comresearchgate.net In this reaction, a water molecule acts as the acceptor for the gamma-glutamyl group, leading to the cleavage of the peptide bond and the release of two free glutamate molecules. nih.govfrontiersin.org This hydrolytic activity of GGT is a key step in the catabolism of extracellular glutathione and other gamma-glutamyl compounds. researchgate.netaacrjournals.org
Another enzyme, gamma-glutamyl hydrolase (GH), also known as glutamate carboxypeptidase, is involved in the hydrolysis of gamma-glutamyl linkages, particularly in the context of folate metabolism. researchgate.net This enzyme cleaves gamma-glutamyl residues from polyglutamated folates. researchgate.net
In addition to hydrolysis, this compound can itself act as a donor of a gamma-glutamyl group in transpeptidation reactions catalyzed by GGT. frontiersin.orgnih.gov In these reactions, the gamma-glutamyl moiety is transferred from this compound to another acceptor amino acid or peptide. scispace.com This process can lead to the formation of a variety of new gamma-glutamyl compounds, depending on the available acceptor molecules. nih.gov The balance between the hydrolytic and transpeptidation activities of GGT is influenced by the relative concentrations of water and acceptor amino acids in the cellular environment. frontiersin.org
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O7/c11-5(9(16)17)1-3-7(13)12-6(10(18)19)2-4-8(14)15/h5-6H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQDWQKWSLFFFR-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CCC(=O)O)C(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CCC(=O)O)C(=O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20912237 | |
| Record name | N-(4-Amino-4-carboxy-1-hydroxybutylidene)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20912237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | gamma-Glutamylglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011737 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1116-22-9 | |
| Record name | L-γ-Glutamyl-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1116-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | gamma-Glutamylglutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Amino-4-carboxy-1-hydroxybutylidene)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20912237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-γ-L-glutamyl-L-glutamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | .GAMMA.-GLUTAMYLGLUTAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6018KCN7X2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | gamma-Glutamylglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011737 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Pathophysiological Implications and Clinical Research on Gamma Glutamylglutamate
Association with Disease States and Pathogenesis
The dipeptide gamma-glutamylglutamate is an intermediate in the gamma-glutamyl cycle, a key pathway for glutathione (B108866) (GSH) metabolism. The enzyme responsible for its formation and the transfer of the gamma-glutamyl moiety is gamma-glutamyltransferase (GGT). Alterations in the levels of this compound and the activity of GGT have been implicated in the pathogenesis of a variety of diseases, reflecting disturbances in glutathione homeostasis and cellular responses to oxidative stress.
Elevated serum GGT is a well-established, sensitive marker for liver dysfunction, though it is not highly specific. In the context of non-alcoholic fatty liver disease (NAFLD), changes in GGT levels over time (ΔGGT) have been shown to be associated with the progression to advanced fibrosis. nih.gov A positive change in GGT calculated at 6 months after a NAFLD diagnosis is linked with an increased incidence of advanced fibrosis. nih.gov Higher serum GGT levels are also predictive of the severity of liver fibrosis in patients with chronic hepatitis C and B. plos.org The gamma-glutamyl transpeptidase-to-platelet ratio (GPR) is considered a useful noninvasive index for assessing liver fibrosis in individuals with both chronic hepatitis B and NAFLD. nih.gov These findings underscore the role of the gamma-glutamyl cycle in the pathophysiology of liver fibrosis, where GGT may contribute to metabolic-induced liver damage. plos.orgresearchgate.net
| Disease | Key Finding | Biomarker Utility | Reference |
|---|---|---|---|
| Non-Alcoholic Fatty Liver Disease (NAFLD) | Changes in GGT levels over time (ΔGGT) are associated with the progression to advanced fibrosis. | ΔGGT can predict advanced fibrosis. | nih.gov |
| Chronic Hepatitis B and C | Higher serum GGT levels are predictive of the severity of liver fibrosis. | Included in non-invasive scores for hepatic fibrosis assessment. | plos.org |
| Concomitant Chronic Hepatitis B and NAFLD | The GGT-to-platelet ratio (GPR) correlates well with liver stiffness in assessing fibrosis. | GPR is a useful noninvasive index for liver fibrosis. | nih.gov |
The role of gamma-glutamyl cycle intermediates in neurodegenerative disorders is an area of active investigation, with a focus on oxidative stress and glutamate (B1630785) excitotoxicity. In Alzheimer's disease (AD), elevated serum GGT levels have been observed, suggesting it may be a marker of oxidative stress involved in the disease's pathogenesis. nih.gov While observational studies have indicated a potential link between higher GGT concentrations and an increased risk of AD, a causal relationship has not been definitively established. nih.gov Oxidative stress is a known factor in AD, partly due to the loss of glutathione (GSH). mdpi.com
In Parkinson's disease (PD), the relationship with GGT appears to be more complex and may be sex-dependent. One large-scale study found that higher serum GGT levels were associated with a lower risk of PD in men, but a higher risk in women. researchgate.netnih.govnih.govmdsabstracts.org The metabolism of amino acids like glutamate, cysteine, and glycine, which are components of glutathione, is implicated in the pathogenesis of PD. frontiersin.org Glutamate and γ-aminobutyric acid (GABA) are also linked to the clinical heterogeneity of PD symptoms. frontiersin.org
| Disorder | Key Finding | Potential Mechanism | Reference |
|---|---|---|---|
| Alzheimer's Disease | Significantly higher GGT levels in patients compared to controls. | Marker of oxidative stress. | nih.gov |
| Parkinson's Disease | Sex-dependent association: higher GGT linked to lower risk in men and higher risk in women. | Alterations in glutathione metabolism and oxidative stress. | researchgate.netnih.govnih.gov |
Disturbances in glutathione metabolism are a hallmark of many cancers, and the gamma-glutamyl cycle plays a significant role in this context.
Renal Carcinoma: In clear cell renal cell carcinoma (ccRCC), the most common subtype of kidney cancer, there is a notable increase in glutathione and its precursors. nih.gov The enzyme GGT1, which is part of the GSH salvage pathway, is overexpressed in ccRCC tumors and is associated with poor patient survival. nih.gov Inhibition of the GGT1/GSH pathway has been shown to impair ccRCC cell growth and migration. nih.gov Conversely, chromophobe renal cell carcinoma (ChRCC) exhibits significantly lower levels of GGT1 and gamma-glutamyl amino acids, including this compound, compared to normal kidney tissue. pnas.org This defect in the glutathione salvage pathway may render ChRCC more sensitive to oxidative stress. pnas.org Serum GGT has also been identified as a sensitive marker for metastatic renal cell carcinoma. actionkidneycancer.orgnih.gov
Ovarian and Breast Carcinoma: High GGT1 levels are also correlated with poor patient survival in ovarian cancer. nih.gov In breast cancer, elevated serum GGT has been identified as an independent risk factor. researchgate.net Studies have shown a significant relationship between elevated GGT and breast cancer risk, particularly in premenopausal women. kcl.ac.uknih.gov GGT activity is significantly higher in breast cancer patients compared to healthy controls, and it positively correlates with GSH levels in certain molecular subgroups, which may influence the course of treatment. nih.goveurjbreasthealth.com
| Cancer Type | GGT/Gamma-Glutamylglutamate Alteration | Clinical Significance | Reference |
|---|---|---|---|
| Clear Cell Renal Cell Carcinoma (ccRCC) | GGT1 is overexpressed. | Correlates with poor patient survival; potential therapeutic target. | nih.gov |
| Chromophobe Renal Cell Carcinoma (ChRCC) | GGT1 and gamma-glutamyl amino acids are decreased. | May increase sensitivity to oxidative stress. | pnas.org |
| Ovarian Carcinoma | High GGT1 levels. | Correlates with poor patient survival. | nih.gov |
| Breast Carcinoma | Elevated serum GGT levels. | Independent risk factor, especially in premenopausal women. | researchgate.netkcl.ac.uknih.gov |
The pathophysiology of schizophrenia involves complex neurochemical imbalances, with significant evidence pointing towards dysregulation of the glutamatergic system. dntb.gov.uafrontiersin.orgnih.gov Research has shown a decrease in the level of total glutathione (GSH) in the cerebrospinal fluid of drug-free schizophrenic patients, which is consistent with the reported reduced level of its metabolite, γ-glutamylglutamine. semanticscholar.org Studies using proton magnetic resonance spectroscopy (1H-MRS) have found alterations in glutamate and related metabolites in various brain regions of individuals with schizophrenia. nih.gov Specifically, one study noted that patients with stable schizophrenia had significantly lower scores on an anterior cingulate cortex (ACC) glutathione-glutamate component, suggesting that excitotoxicity during acute phases of the illness could lead to reduced glutathione and glutamate in the residual phase. nih.gov Blood levels of glutamate and glutamine also appear to change with the progression of the disorder, with an increased glutamine/glutamate ratio at the onset and a decreased ratio in chronic stages. nih.gov
5-Oxoprolinuria: This is an inborn error of metabolism characterized by the excessive urinary excretion of 5-oxoproline (pyroglutamic acid), an intermediate of the gamma-glutamyl cycle. nih.gov The condition is often caused by a deficiency in the enzymes glutathione synthetase or 5-oxoprolinase. nih.govnih.gov The deficiency of glutathione synthetase leads to a lack of glutathione, causing an accumulation of 5-oxoproline. metabolicsupportuk.orgresearchgate.net This accumulation can result in metabolic acidosis and other severe health issues. metabolicsupportuk.org
Polycystic Ovary Syndrome (PCOS): PCOS is a common endocrine disorder associated with metabolic dysfunctions. Studies have shown that women with PCOS, particularly those who are overweight or obese, have significantly increased GGT activity. researchgate.net Elevated GGT levels in PCOS are correlated with body mass index, blood pressure, fasting glucose, and triglycerides. researchgate.net This suggests that GGT may be a marker of the metabolic and oxidative stress alterations present in this syndrome. researchgate.netresearchgate.net Metformin therapy in obese women with PCOS has been associated with reductions in serum GGT levels, further supporting a link between GGT and the metabolic disturbances in PCOS. ox.ac.uk The neuroendocrine aspects of PCOS may also involve neurotransmitters like glutamate. nih.gov
Exploration of this compound as a Metabolic Biomarker
Given its central role in the gamma-glutamyl cycle and its association with a wide range of pathological states, there is considerable interest in using this compound and related metabolites as biomarkers. The measurement of gamma-glutamyl amino acids can provide insights into the activity of GGT and the status of glutathione metabolism. pnas.orgresearchgate.net For instance, decreased levels of this compound and other gamma-glutamyl amino acids are a key metabolic feature of chromophobe renal cell carcinoma. pnas.org In liver diseases, serum GGT is already a widely used, albeit non-specific, biomarker. nih.govplos.org Dynamic changes in GGT levels and its ratio to other markers, like platelets, enhance its predictive value for fibrosis. nih.govnih.gov In neurodegenerative diseases and various cancers, elevated GGT can indicate increased oxidative stress and has prognostic significance. nih.govnih.govkcl.ac.uk The potential of this compound and GGT as biomarkers is rooted in their reflection of fundamental cellular processes like oxidative stress response and amino acid transport, making them valuable tools in clinical research and potentially in future diagnostic and prognostic applications.
Diagnostic and Prognostic Utility
The clinical assessment of this compound is indirectly achieved through the measurement of gamma-glutamyltransferase (GGT) activity, an enzyme pivotal to its metabolism. While not a direct measure of the compound itself, serum GGT levels serve as a significant indicator of the flux through the gamma-glutamyl cycle. Elevated GGT levels can suggest an increased turnover of glutathione and, consequently, altered levels of related metabolites like this compound.
Historically, GGT has been a sensitive, albeit not highly specific, marker for hepatobiliary diseases. medlineplus.gov However, a growing body of research has expanded its diagnostic and prognostic utility to a variety of other conditions, including metabolic and cardiovascular diseases, as well as several types of cancer. nih.govnih.gov An increase in serum GGT is now recognized as a marker of oxidative stress and inflammation. inabj.org
The prognostic value of GGT is not limited to predicting mortality. In some cancers, such as cervical cancer, GGT levels correlate with the clinical stage of the disease. nih.gov Furthermore, studies have suggested that GGT may play a role in tumor progression and the development of more aggressive phenotypes, potentially through the production of reactive oxygen species. nih.gov
The following table summarizes findings from various studies on the prognostic utility of GGT levels in different diseases.
| Disease/Condition | Patient Cohort | Key Findings | Reference |
| All-Cause & Disease-Specific Mortality | 9,687,066 subjects from Korean nationwide database | Higher GGT levels were associated with increased all-cause, cardiovascular, cancer, respiratory, and liver disease mortality. | nih.gov |
| Endometrial Carcinoma | 874 consecutive patients | Elevated pre-treatment serum GGT levels were independently associated with poorer survival. | nih.gov |
| Cervical Cancer | 692 patients in a multi-center trial | GGT serum levels were significantly associated with FIGO stage and prognosis. | nih.gov |
| Metabolic Syndrome | 180 subjects (90 cases, 90 controls) | Serum GGT was identified as a good diagnostic marker for metabolic syndrome and a predictor of cardiovascular disease. | nih.govnih.gov |
| Uterine Leiomyosarcoma | Retrospective analysis | GGT was identified as a promising independent prognostic biomarker. | researchgate.net |
Biomarker for Oxidative Status
This compound is intrinsically linked to the body's oxidative status through its connection to glutathione (GSH), a primary intracellular antioxidant. The enzyme responsible for the breakdown of extracellular GSH, gamma-glutamyltransferase (GGT), initiates a process that can, paradoxically, also lead to the generation of reactive oxygen species (ROS), particularly in the presence of transition metals like iron. nih.gov Consequently, serum GGT activity is increasingly recognized as a sensitive biomarker of oxidative stress. nih.govresearchgate.net
Epidemiological studies have consistently demonstrated a relationship between serum GGT levels and markers of oxidative stress. For example, there is an inverse, dose-response relationship between serum GGT and the levels of serum antioxidant vitamins. nih.gov Conversely, dietary heme iron, which can participate in pro-oxidant reactions, is positively correlated with serum GGT levels. nih.gov
Further evidence supporting GGT as a marker of oxidative stress comes from its positive correlation with F2-isoprostanes, which are products of arachidonic acid peroxidation and established markers of oxidative damage. nih.gov This association suggests that even within its normal range, serum GGT can reflect the level of oxidative stress in the body. nih.govresearchgate.net An increase in GGT concentration has been shown to characterize signs of oxidative stress syndrome in individuals with metabolic syndrome. inabj.org In patients with end-stage kidney disease, GGT is considered one of the most robust indicators of whole-body oxidative stress and amplifies the mortality risk associated with high alkaline phosphatase levels. nih.gov
The table below details the correlation between GGT and various markers of oxidative stress.
| Oxidative Stress Marker | Study Population | Correlation with GGT | Key Implication | Reference |
| Serum Antioxidant Vitamins | Epidemiological studies | Inverse, dose-response | Higher GGT is associated with lower antioxidant levels. | nih.gov |
| Dietary Heme Iron | Epidemiological studies | Positive | Higher GGT is associated with higher levels of a pro-oxidant factor. | nih.gov |
| F2-Isoprostanes | Epidemiological studies | Positive, dose-response | GGT levels predict levels of lipid peroxidation products. | nih.gov |
| Glutathione Peroxidase (GPx) | 36 subjects with metabolic syndrome | Negative (r=-0.411, p=0.014) | Increased GGT is linked to lower levels of a key antioxidant enzyme. | inabj.org |
| hs-C-Reactive Protein (hs-CRP) | 36 subjects with metabolic syndrome | Positive (r=0.385, p=0.022) | GGT is associated with a marker of inflammation, which is closely linked to oxidative stress. | inabj.org |
Therapeutic Considerations and Interventional Strategies
Modulation of this compound Pathways for Therapeutic Benefit
The central role of the gamma-glutamyl cycle in glutathione metabolism and its implications for cellular redox balance and drug resistance have made it an attractive target for therapeutic intervention. diff.org Modulating the activity of enzymes within this pathway, such as gamma-glutamyltransferase (GGT) and gamma-glutamylcyclotransferase (GGCT), is being explored as a strategy to treat various diseases, particularly cancer. nih.gov
In many tumors, elevated GGT expression is associated with resistance to chemotherapy. nih.gov This is because GGT can break down extracellular glutathione, providing cancer cells with a source of cysteine, a precursor for intracellular glutathione synthesis. nih.gov Increased intracellular glutathione can then detoxify chemotherapeutic agents, rendering them less effective. diff.org Therefore, inhibiting GGT is a promising approach to sensitize tumors to chemotherapy. nih.gov GGT inhibitors can block the ability of cancer cells to utilize extracellular glutathione, leading to a depletion of intracellular glutathione and making the cells more vulnerable to treatment. nih.gov
Targeting other enzymes in the gamma-glutamyl cycle is also under investigation. For instance, GGCT, which is highly expressed in several cancers, has been identified as a potential therapeutic target. nih.gov Studies have shown that inhibiting GGCT using small interfering RNA (siRNA) can suppress the proliferation of various cancer cell lines, including bladder, prostate, and lung cancer cells. nih.gov Combining GGCT inhibition with standard chemotherapeutic agents like docetaxel (B913) has shown enhanced inhibitory effects on prostate cancer cells. nih.gov
The following table summarizes therapeutic strategies targeting the gamma-glutamyl cycle.
| Therapeutic Target | Strategy | Rationale | Potential Application | Reference |
| gamma-Glutamyltransferase (GGT) | Inhibition | To block the utilization of extracellular glutathione, thereby depleting intracellular glutathione and sensitizing tumors to chemotherapy. | Cancer therapy, overcoming drug resistance. | nih.gov |
| gamma-Glutamylcyclotransferase (GGCT) | Inhibition (e.g., with siRNA) | To inhibit the proliferation of cancer cells where GGCT is overexpressed. | Cancer therapy (bladder, prostate, lung, breast, cervical). | nih.gov |
| Glutathione (GSH) Synthesis/Utilization | Targeting | To render tumor cells more susceptible to chemotherapy and radiotherapy by altering their redox balance. | Cancer therapy. | diff.org |
This compound Derivatives in Drug Delivery Systems (Pro-drugs/Carriers)
The unique biochemical properties of gamma-glutamyl compounds have led to their exploration in the development of sophisticated drug delivery systems, particularly in the form of prodrugs and carrier molecules. researchgate.net A prodrug is an inactive or less active compound that is metabolized into an active drug within the body. This approach can improve the drug's targeting, reduce its toxicity, and enhance its therapeutic efficacy.
One innovative strategy involves creating prodrugs that are activated by gamma-glutamyltransferase (GGT), an enzyme that is often overexpressed on the surface of cancer cells. nih.gov For example, a doxorubicin (B1662922) (Dox) prodrug has been designed to release the active anticancer agent upon cleavage of a gamma-glutamyl group by GGT. nih.gov This ensures that the drug is preferentially activated at the tumor site, minimizing its effects on healthy tissues where GGT levels are lower. nih.gov To further enhance tumor targeting, this doxorubicin prodrug has been encapsulated in hyaluronic acid-modified liposome (B1194612) nanoparticles, which can bind to the CD44 receptor that is also highly expressed on many cancer cells. nih.gov
In addition to GGT-activated prodrugs, glutathione and its derivatives are being investigated as ligands for targeted drug delivery, especially to the central nervous system. google.com The brain has specific transport systems for glutathione, which can be harnessed to carry drugs across the blood-brain barrier, a major obstacle in treating neurological disorders. google.com By conjugating drugs or drug-containing nanocarriers to glutathione, it may be possible to facilitate their entry into the brain. google.com
Furthermore, materials that respond to the high intracellular concentration of glutathione are being developed as "smart" drug delivery vehicles. rsc.org These polymers are designed to be stable in the extracellular environment but to disassemble and release their therapeutic cargo upon entering the cell, where glutathione levels are significantly higher. rsc.org
The table below provides examples of how gamma-glutamyl derivatives are used in drug delivery.
| Drug Delivery System | Mechanism | Application | Key Advantage | Reference |
| GGT-activated Doxorubicin Prodrug | The gamma-glutamyl group is cleaved by GGT, which is overexpressed in tumors, releasing the active drug doxorubicin. | Cancer therapy (e.g., liver cancer). | On-demand drug release at the tumor site, improving safety and efficiency. | nih.gov |
| Supramolecular Platinum Prodrug Nano-assemblies | Encapsulates a GGT inhibitor (OU749) with a Pt(IV) prodrug to overcome cisplatin (B142131) resistance in cancer cells. | Synergistic chemotherapy for drug-resistant cancers. | Breaks the redox balance in cancer cells to overcome detoxification mechanisms. | rsc.org |
| Glutathione-based Drug Delivery | Utilizes glutathione transport receptors to carry drugs across the blood-brain barrier. | CNS drug targeting for neurological diseases. | Overcomes the challenge of delivering drugs to the brain. | google.com |
| Glutathione-Responsive Polymers | Polymers that degrade in the high glutathione concentration of the intracellular environment to release drugs. | Controlled delivery of chemotherapeutics and genetic material. | Triggered drug release inside target cells. | rsc.org |
Advanced Research Methodologies for Gamma Glutamylglutamate Studies
Analytical Techniques for Quantification and Characterization
A range of analytical chemistry techniques are employed for the precise measurement and structural confirmation of gamma-glutamylglutamate. These methods are crucial for understanding its metabolism and distribution in biological systems.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) stand as cornerstone technologies for the sensitive and selective quantification of this compound. nih.gov These methods involve the separation of the analyte from a complex mixture by liquid chromatography, followed by its ionization and detection based on its mass-to-charge ratio. helixchrom.com
In a typical LC-MS/MS workflow, this compound is first separated on a reversed-phase column, such as a C18 column, using a gradient elution with a mobile phase often consisting of water and an organic solvent like acetonitrile, with additives like formic acid to improve ionization. wur.nlresearchgate.net Following chromatographic separation, the compound is introduced into the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI). Quantification is then achieved using techniques like multiple reaction monitoring (MRM), which offers high specificity by monitoring a specific precursor ion and its characteristic product ions. researchgate.net
UHPLC-HRMS provides even greater mass accuracy and resolution, allowing for the confident identification and quantification of this compound, even in complex biological samples. This high resolution helps to distinguish the analyte from other molecules with very similar masses. Recent advancements have led to the development of UHPLC-Triple-TOF-HRMS methods for the simultaneous quantitation of multiple amino acid metabolites. nih.gov
Table 1: Key Parameters in LC-MS/MS and UHPLC-HRMS Analysis of this compound and Related Compounds
| Parameter | Description | Typical Values/Conditions |
| Chromatography | ||
| Column | Stationary phase for separation. | Acquity UPLC HSS reversed-phase C18 wur.nlresearchgate.net |
| Mobile Phase | Solvents used to carry the sample through the column. | Water and acetonitrile with formic acid wur.nl |
| Elution | Method of changing the mobile phase composition. | Gradient elution helixchrom.comwur.nl |
| Mass Spectrometry | ||
| Ionization Source | Method for creating ions from the analyte. | Electrospray Ionization (ESI) |
| Detection Mode | Technique for monitoring specific ions. | Multiple Reaction Monitoring (MRM) researchgate.net, Selective Reaction Monitoring (SRM) wur.nlresearchgate.net |
| Mass Analyzer | Separates ions based on their mass-to-charge ratio. | Triple Quadrupole, Time-of-Flight (TOF) nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of this compound. nih.gov This non-destructive technique provides detailed information about the chemical environment of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR).
¹H NMR spectroscopy provides information on the number of different types of protons in the molecule and their neighboring protons, which is crucial for confirming the peptide bond between the gamma-carboxyl group of one glutamate (B1630785) molecule and the amino group of the other. The chemical shifts and coupling constants of the proton signals are unique to the structure of this compound. nih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum, allowing for unambiguous confirmation of its structure. nih.govresearchgate.net Researchers have utilized ¹³C NMR analysis to trace the metabolic pathways involving glutamine and glutamate. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for gamma-Glutamyl Compounds
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Cα (first glutamate) | 55.0 - 60.0 |
| Cβ (first glutamate) | 28.0 - 32.0 |
| Cγ (first glutamate) | 33.0 - 37.0 |
| Cδ (first glutamate) | 175.0 - 180.0 |
| Cα (second glutamate) | 53.0 - 58.0 |
| Cβ (second glutamate) | 27.0 - 31.0 |
| Cγ (second glutamate) | 32.0 - 36.0 |
| Cδ (second glutamate) | 178.0 - 183.0 |
Note: Predicted values are based on general chemical shift ranges for amino acids in peptides and can vary based on solvent and pH.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of amino acids and peptides, including this compound. nih.gov This method relies on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase.
For the analysis of polar compounds like this compound, derivatization is often employed to enhance their detection by UV or fluorescence detectors. nih.gov A common derivatization agent is o-phthalaldehyde (OPA), which reacts with primary amines to form fluorescent adducts. nih.gov The separation is typically achieved on a C18 reversed-phase column with a buffered mobile phase. researchgate.net The retention time of the derivatized this compound is then compared to that of a known standard for identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of gamma-glutamyl peptides, although it requires chemical modification to make the non-volatile amino acid derivatives suitable for gas-phase analysis. mdpi.comnih.gov This derivatization typically involves esterification followed by acylation to increase the volatility of the compound. mdpi.comnih.gov
In a published method for analyzing gamma-glutamyl peptides, the compounds were first converted to their methyl esters and then further derivatized with pentafluoropropionic (PFP) anhydride. mdpi.comnih.gov The resulting derivatives are then separated by gas chromatography based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds are subsequently detected by a mass spectrometer, which provides both qualitative and quantitative information. mdpi.comnih.gov
In vitro Model Systems for Functional Analysis
To understand the biological roles of this compound, researchers utilize various in vitro model systems that mimic physiological conditions. These models allow for controlled experiments to investigate the compound's effects on cellular function.
Primary cultures of neurons and glial cells, as well as immortalized cell lines such as astroglioma cells, are invaluable tools for studying the neuroactive properties of this compound. nih.govnih.gov These models allow for the direct application of the compound to cells and the subsequent measurement of cellular responses.
Studies have utilized cultured hippocampal neurons to investigate the excitatory effects of this compound. nih.gov It has been observed that this dipeptide can activate N-methyl-D-aspartate (NMDA) receptors on these neurons, suggesting a role in synaptic transmission. nih.gov
Astroglioma cells, such as the C6 cell line, are used to model the metabolic and signaling functions of astrocytes, a type of glial cell in the brain. nih.gov Research has shown that astroglioma cells can produce and release gamma-glutamyl dipeptides, linking their metabolism to that of glutathione (B108866). nih.gov These cell models are also used to express specific receptor subtypes to characterize the pharmacological profile of compounds like this compound in a controlled environment. nih.gov
Table 3: Common Cell Models for Studying this compound
| Cell Model | Cell Type | Application in this compound Research |
| Primary Hippocampal Neurons | Neurons | Investigating excitatory effects and receptor activation nih.gov |
| C6 Astroglioma Cells | Glial Cells (Astrocytes) | Studying metabolism, release, and receptor pharmacology nih.gov |
| Primary Astrocyte Cultures | Glial Cells (Astrocytes) | Examining the role in the glutamate-glutamine cycle and response to oxidative stress nih.govmdpi.com |
In vivo Experimental Models for Physiological Studies
Rat Models: Rats are a widely used animal model for investigating the physiological and pathological roles of this compound and the broader gamma-glutamyl cycle in the mammalian brain. Studies using rat models have provided significant insights into the dynamics of gamma-glutamyl dipeptides under various conditions, particularly in the context of cerebral ischemia.
Research on the ischemic rat striatum has shown that anoxic conditions lead to a dramatic increase in both intracellular and extracellular concentrations of this compound. In one study, a 60-minute ischemic period resulted in a 67-fold increase in the extracellular concentration of this compound. nih.gov Concurrently, the tissue concentration of this compound in vitro under anoxic conditions increased by up to 20-fold. nih.gov These changes were accompanied by a decrease in the levels of glutathione, the primary gamma-glutamyl donor. nih.gov These findings strongly suggest that gamma-glutamyl transpeptidase is actively involved in the de novo synthesis of gamma-glutamyl dipeptides during ischemia, which may be related to an alternative mechanism for amino acid transport when ATP-dependent systems fail. nih.gov
Studies on incubated rat hippocampal slices have also been instrumental in understanding the regulation of gamma-glutamyl dipeptides. nih.gov High potassium-induced depolarization, which mimics neuronal activation, led to an increased efflux of this compound into the surrounding medium. nih.gov The application of a GGT inhibitor, acivicin, blocked this increase and reduced the basal tissue concentrations of this compound, demonstrating that GGT activity regulates its extracellular levels in the brain. nih.gov
| Experimental Condition | Model | Analyte | Fold Increase (Extracellular) | Fold Increase (Intracellular/Tissue) | Reference |
| Ischemia (31-60 min) | Rat Striatum | This compound | 67-fold | - | nih.gov |
| Anoxia (0-30 min) | Rat Striatal Tissue | This compound | - | 20-fold | nih.gov |
| High Potassium | Rat Hippocampal Slices | This compound | Increased Efflux | - | nih.gov |
Mountain Dragons: The mountain dragon (Diploderma micangshanensis) is a lizard species that has been the subject of physiological and ecological research, including studies on its hematological characteristics and reproductive ecology. nih.govpeerj.comutas.edu.au This research provides valuable data for understanding the adaptive evolution and health of this species in its natural environment. nih.govpeerj.com However, based on currently available scientific literature, there is no documented research specifically investigating the role or presence of this compound or the gamma-glutamyl cycle in mountain dragons. Their use as an animal model has been focused on organismal and environmental physiology rather than specific biochemical pathways like glutathione metabolism.
Genetically engineered models, particularly knockout mice, are invaluable for elucidating the in vivo function of specific enzymes and pathways by observing the consequences of their absence. To study the gamma-glutamyl cycle and the metabolism of related compounds, researchers have developed models with targeted deletions of key enzymes.
gamma-Glutamylcysteine (B196262) Synthetase (GCLC) Deficient Mice: The enzyme gamma-glutamylcysteine synthetase (GCS or GCL) catalyzes the first and rate-limiting step in glutathione synthesis, the ligation of glutamate and cysteine to form gamma-glutamylcysteine. mdpi.com Complete knockout of the catalytic subunit (GCLC) in mice results in embryonic lethality, highlighting the essential role of this pathway for survival. nih.gov This demonstrates that de novo glutathione synthesis is critical for development.
gamma-Glutamyl Transpeptidase (GGT) Deficient Mice: GGT is the enzyme responsible for the breakdown of extracellular glutathione and the transfer of the gamma-glutamyl moiety to acceptor amino acids, forming gamma-glutamyl amino acids like this compound. Mice with a targeted deletion of the GGT1 gene (GGT-null mice) have been created and exhibit a range of abnormalities. nih.gov These mice show substantial conversion of leukotriene C4 to D4, indicating that other GGT isozymes like GGT5 may compensate for some functions. nih.gov GGT1-deficient mice are viable but provide a crucial model for studying the physiological roles of extracellular glutathione metabolism and the consequences of its disruption. nih.gov
More recent advances in genome editing, such as the CRISPR/Cas9 system, offer powerful tools for creating more precise and complex genetic modifications. nih.govnih.govescholarship.org This technology can be used to generate knockout, knock-in, or conditional mutant models to perturb the this compound pathway with high specificity. For example, CRISPR/Cas9 could be used to introduce specific mutations into the GGT gene to study structure-function relationships in vivo or to target other, less-studied enzymes of the gamma-glutamyl cycle. nih.govnih.govescholarship.org These advanced models will be critical for dissecting the specific roles of this compound versus other components of the glutathione metabolic pathway.
Omics-Based Approaches in this compound Research
Metabolomics, the comprehensive analysis of small molecules within a biological system, has emerged as a key technology for identifying and quantifying this compound and other related dipeptides in various biological samples. These studies typically employ advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to achieve sensitive and specific detection. nih.gov
Metabolomics profiling has successfully identified gamma-glutamyl dipeptides as potential biomarkers for various physiological and pathological states. For instance, a large-scale serum metabolome analysis of patients with different liver diseases found that levels of gamma-glutamyl dipeptides could effectively discriminate among nine different types of liver disease and healthy controls. nih.gov This suggests that alterations in the gamma-glutamyl cycle, which are reflected in the profiles of these dipeptides, are a common feature of liver pathology.
Another study used a metabolomics approach to identify novel markers for biological aging. mdpi.com The results showed that levels of gamma-glutamyl amino acids were negatively correlated with leukocyte telomere length, a marker of cellular aging. This finding links the activity of the gamma-glutamyl cycle and by extension, glutathione metabolism, to oxidative stress and the aging process.
Quantitative methods using LC-MS/MS have been specifically developed to measure a panel of gamma-glutamylpeptides, including this compound, in biological samples like blood plasma and liver tissue from mice. nih.gov This allows for precise tracking of changes in these metabolites in response to stimuli, such as drug-induced toxicity, providing a detailed view of the dynamics of the gamma-glutamyl cycle. nih.gov
| Study Focus | Sample Type | Key Finding | Analytical Technique | Reference |
| Liver Disease Biomarkers | Human Serum | γ-Glutamyl dipeptides can discriminate among different liver diseases. | Capillary Electrophoresis-MS, LC-MS | nih.gov |
| Biological Aging | Human Blood | γ-Glutamyl amino acids negatively correlate with leukocyte telomere length. | Metabolomics Platform | mdpi.com |
| Toxin-Induced Response | Mouse Plasma & Liver | Development of a quantitative assay for 21 γ-glutamylpeptides. | LC-MS | nih.gov |
Integrated multi-omics approaches, which combine data from metabolomics, proteomics, and transcriptomics, provide a more holistic and systems-level understanding of biological processes. By correlating changes across different molecular levels—genes, proteins, and metabolites—researchers can uncover regulatory networks and mechanisms that would be missed by any single omics approach alone.
In the context of the gamma-glutamyl cycle, multi-omics studies have been applied to investigate the broader pathway of glutathione metabolism under various conditions. For example, an integrative analysis of the metabolome and transcriptome was used to investigate the effects of a toxin on intestinal cells. mdpi.commdpi.com This study identified significant downregulation of gamma-glutamylcysteine, the direct precursor to glutathione, and mapped these changes to the corresponding gene expression data within the glutathione metabolism pathway. mdpi.com
Another study employed a multi-omics approach to understand the metabolic reprogramming in certain types of cancer cells. mdpi.comresearchgate.net By integrating transcriptome and metabolome data, the researchers found that increased expression of a specific RNA-binding protein led to a significant increase in the release of metabolites related to the glutathione pathway. mdpi.comresearchgate.net This highlights a link between oncogenic signaling and the regulation of the gamma-glutamyl cycle.
Furthermore, multi-omics has been used to study the aging of stem cells, identifying perturbed glutathione metabolism as a key driver of age-related functional decline. escholarship.org This research combined metabolomics, proteomics, and transcriptomics to pinpoint both causal and compensatory changes in the glutathione pathway in aged muscle stem cells. escholarship.org
While these studies often focus on glutathione as the central molecule, the data generated on the entire pathway provides valuable information about the regulation and flux of related metabolites, including this compound. These integrative approaches are essential for building comprehensive models of how the gamma-glutamyl cycle is regulated and how it contributes to cellular function in health and disease. researchgate.netresearchgate.net
Advanced Synthetic Methodologies for Research Applications
The synthesis of this compound (γ-Glu-Glu) and its analogs is crucial for advancing research into their biological functions and potential applications. Both chemical and enzymatic methods have been developed, each presenting distinct advantages and challenges. Chemical synthesis offers versatility in creating novel analogs but often requires complex multi-step procedures. In contrast, enzymatic synthesis provides a more direct and stereospecific route to naturally occurring γ-glutamyl peptides, leveraging the catalytic efficiency of enzymes like γ-glutamyltranspeptidase.
Chemical Synthesis of this compound and Analogs
The chemical synthesis of peptides containing a γ-glutamyl linkage, such as γ-glutamylglutamate, is inherently complex. The primary challenge lies in the selective formation of a peptide bond involving the γ-carboxyl group of glutamic acid while its α-carboxyl group remains unreacted. This requires a strategic application of protecting groups to temporarily block the α-carboxyl and α-amino groups of the glutamic acid moiety, thereby directing the reaction to the desired γ-position. mdpi.com
Classical peptide chemistry approaches to forming the γ-glutamyl bond are often plagued by the need for extensive use of these protecting groups. mdpi.com The synthesis of pteroyl-γ-l-glutamates, for instance, has been achieved using various carboxy-terminal protecting groups, including picolyl, 4-nitrobenzyl, and tertiary-butyl esters, to facilitate chain elongation. lsbu.ac.uk A common strategy involves the condensation of a glutamic acid derivative, where the α-carboxyl group is protected (e.g., as an ethyl ester) and the amino group is blocked (e.g., with a trifluoroacetyl group), with the ester of the target amino acid. This is followed by a final deprotection step, typically alkaline hydrolysis, to yield the final γ-glutamyl dipeptide. rsc.org
Another established method utilizes N-phtaloyl-L-glutamic acid anhydride. In this one-pot procedure, the anhydride reacts with a target amino acid, such as S-methylcysteine, in a suitable solvent like N,N-dimethylformamide (DMF), followed by deprotection to yield the γ-glutamyl peptide. mdpi.com The synthesis of γ-methylene-L-glutamic acid, an analog of glutamate, has also been accomplished starting from a di-protected L-pyroglutamate, which is first derivatized to add the methylene moiety and then decyclized to form the linear glutamic acid analog. google.com These methodologies underscore the necessity of multi-step, protection/deprotection schemes in the chemical synthesis of these specialized dipeptides.
| Protecting Group Type | Example Group | Typical Application/Removal |
| α-Amino Protection | Trifluoroacetyl (Tfa) | Blocks the α-amino group of glutamate during coupling; removed by alkaline hydrolysis. rsc.org |
| Phthaloyl (Pht) | Used in the form of N-phtaloyl-L-glutamic acid anhydride for coupling. mdpi.com | |
| α-Carboxyl Protection | Ethyl ester (-OEt) | Protects the α-carboxyl group of glutamate; removed by alkaline hydrolysis. rsc.org |
| Carboxy-terminal Protection | Tertiary-butyl ester (-tBu) | Protects the C-terminal amino acid; simplifies final deprotection steps. lsbu.ac.uk |
| 4-Nitrobenzyl ester | Protects the C-terminal amino acid during peptide chain construction. lsbu.ac.uk |
Enzymatic Synthesis Using Bacterial Gamma-Glutamyltranspeptidase
Enzymatic synthesis offers a highly efficient and stereospecific alternative to chemical methods for producing γ-glutamyl peptides. mdpi.com The key enzyme in this approach is γ-glutamyltranspeptidase (GGT, EC 2.3.2.2), which is widely found in bacteria such as Escherichia coli and Bacillus subtilis. nih.govacs.org Bacterial GGT catalyzes the transfer of a γ-glutamyl moiety from a donor substrate to an acceptor molecule, which can be an amino acid or a peptide. nih.govebi.ac.uk This process circumvents the need for complex protection and deprotection steps required in chemical synthesis. mdpi.com
The reaction proceeds via a two-step mechanism involving a γ-glutamyl-enzyme intermediate. nih.govpnas.org L-glutamine and glutathione are common γ-glutamyl donors. frontiersin.org The enzyme exhibits broad substrate specificity for acceptors, allowing for the synthesis of a wide variety of γ-glutamyl compounds. frontiersin.orgnih.gov
A significant advancement in this methodology is the use of D-glutamine as the γ-glutamyl donor. Research has shown that when synthesizing γ-d-glutamyl compounds, using D-glutamine instead of L-glutamine can dramatically increase yields and simplify purification. For example, in the synthesis of γ-glutamyltaurine, the yield increased from 25% with L-glutamine to 71% with D-glutamine. nih.govasm.orgnih.gov This improvement is attributed to the prevention of side reactions, such as the formation of the by-product γ-glutamylglutamine, which occurs when L-glutamine is used as both the donor and a potential acceptor. nih.govasm.org
Researchers have successfully optimized conditions for synthesizing specific dipeptides. For the synthesis of γ-glutamylglutamine using E. coli GGT, a maximum yield of 110 mM was achieved, corresponding to an 88% conversion of L-glutamine. nih.gov Furthermore, bacterial GGT has been employed to produce the "kokumi" tripeptide γ-glutamylvalylglycine, achieving a concentration of 18.6 mM under optimized conditions. nih.gov
| Product | GGT Source | γ-Glutamyl Donor | Acceptor | Key Conditions | Yield/Concentration |
| γ-Glutamylglutamine | Escherichia coli K-12 | L-Glutamine (250 mM) | L-Glutamine | pH 10.5, 37°C | 110 mM (88% conversion) nih.gov |
| γ-Glutamyltaurine | Bacterial GGT | D-Glutamine (200 mM) | Taurine (200 mM) | pH 10.0, 37°C | 71% Yield nih.govasm.org |
| γ-Glutamyltaurine | Bacterial GGT | L-Glutamine (200 mM) | Taurine (200 mM) | pH 10.0, 37°C | 25% Yield nih.govasm.org |
| γ-Glutamylvalylglycine | Bacterial GGT | L-Glutamine (20 mM) | Valylglycine (100 mM) | pH 8.0, 37°C | 18.6 mM nih.gov |
| γ-Glutamyl-methionine | Bacillus subtilis | L-Glutamine (100 mM) | Methionine (100 mM) | pH 10.0, 25°C | Moderate Yields acs.org |
Future Directions and Emerging Research Areas in Gamma Glutamylglutamate
Elucidation of Unexplored Physiological and Pathophysiological Roles
While the involvement of gamma-glutamylglutamate in central nervous system excitation is established, its broader physiological and pathophysiological roles remain largely to be explored. frontiersin.orgnih.gov Recent findings have demonstrated that this compound can elicit excitatory effects on neurons, primarily through the activation of N-methyl-D-aspartate (NMDA) receptors. frontiersin.orgnih.gov This interaction is particularly effective with NMDA receptors containing the GluN2B subunit. frontiersin.orgnih.gov The synthesis of this compound is closely linked to glutathione (B108866) (GSH) metabolism, a critical pathway in cellular antioxidant defense. frontiersin.orgnih.govnih.gov Specifically, it can be produced from the breakdown of GSH by gamma-glutamyl transferase (γ-GT) or as a byproduct of GSH synthesis. frontiersin.orgnih.govnih.gov This connection suggests that fluctuations in this compound levels could reflect the cellular antioxidant status and response to oxidative stress. frontiersin.orgnih.gov
Future research is anticipated to investigate the nuanced roles of this compound in various physiological contexts beyond the brain. For instance, its presence in different tissues and biofluids warrants a systematic investigation to understand its systemic functions. In pathophysiological contexts, elevated levels of gamma-glutamyl dipeptides have been noted in conditions such as liver and neurodegenerative diseases, suggesting their potential as biomarkers. frontiersin.orgnih.gov A critical area of future inquiry will be to determine whether this compound is a passive indicator of these conditions or an active contributor to their progression. For example, in neurodegenerative diseases characterized by oxidative stress, an increase in GSH production could lead to higher levels of this compound, which in turn might exacerbate neuronal damage through excessive NMDA receptor activation. frontiersin.org
| Area of Investigation | Key Findings | Potential Implications |
|---|---|---|
| Neuromodulation | Activates NMDA receptors, particularly those with the GluN2B subunit, leading to neuronal excitation. frontiersin.orgnih.gov | May play a role in synaptic plasticity, learning, and memory, but also in excitotoxicity under pathological conditions. |
| Glutathione Metabolism | Produced during the synthesis and degradation of glutathione. frontiersin.orgnih.govnih.gov | Levels may serve as a dynamic indicator of cellular antioxidant capacity and oxidative stress. |
| Biomarker Potential | Concentrations are altered in liver and neurodegenerative diseases. frontiersin.orgnih.gov | Could be developed as a diagnostic or prognostic marker for various diseases. |
Development of Novel Therapeutic Targets and Modulators
The enzymatic pathways responsible for the synthesis and degradation of this compound present promising targets for therapeutic intervention. The primary enzyme in this context is gamma-glutamyl transpeptidase (GGT), which is crucial for the metabolism of extracellular glutathione and other gamma-glutamyl compounds. researchgate.netnih.govwikipedia.org Overexpression of GGT has been implicated in a variety of pathologies, including cancer, cardiovascular disease, and asthma. researchgate.netnih.gov Therefore, the development of GGT inhibitors is an active area of research. researchgate.netnih.gov By inhibiting GGT, it may be possible to modulate the levels of this compound and other downstream metabolites, thereby influencing physiological processes such as redox homeostasis and cellular signaling. researchgate.netnih.gov
Another key enzyme in the synthesis of gamma-glutamyl compounds is glutamate-cysteine ligase (GCL), which catalyzes the first step in glutathione synthesis. nih.gov Modulators of GCL could also indirectly affect the production of this compound. Furthermore, given that this compound interacts with NMDA receptors, the development of specific modulators that target this interaction could offer a novel therapeutic avenue for neurological and psychiatric disorders. nih.gov This could involve small molecules that either block or enhance the binding of this compound to the NMDA receptor, depending on the desired therapeutic outcome. Research into glutamatergic modulators for mood disorders has already shown promise, and targeting the specific effects of this compound could lead to more refined and effective treatments. nih.gov
| Therapeutic Target | Mechanism of Action | Potential Therapeutic Applications |
|---|---|---|
| Gamma-Glutamyl Transpeptidase (GGT) | Inhibition of GGT would decrease the degradation of glutathione and the production of this compound. researchgate.netnih.gov | Cancer, cardiovascular diseases, asthma, and conditions associated with oxidative stress. researchgate.netnih.govnih.gov |
| Glutamate-Cysteine Ligase (GCL) | Modulation of GCL activity would alter the rate of glutathione synthesis and, consequently, the production of this compound. nih.gov | Diseases with dysregulated glutathione metabolism. |
| NMDA Receptors | Development of antagonists or potentiators specific to the this compound binding site. frontiersin.orgnih.gov | Neurological and psychiatric disorders, including depression and conditions associated with excitotoxicity. nih.gov |
Refinement and Application of Advanced Analytical and Omics Methodologies
A deeper understanding of the roles of this compound is contingent upon the development and application of sensitive and specific analytical methods for its detection and quantification. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for measuring gamma-glutamyl dipeptides in biological samples. frontiersin.org Further refinement of these methods, including improvements in sample preparation and chromatographic separation, will enhance their accuracy and throughput. The development of quantitative assays for this compound is also crucial for its validation as a clinical biomarker. nih.gov
The application of "omics" technologies, such as metabolomics, proteomics, and transcriptomics, will be instrumental in elucidating the broader biological context of this compound. Metabolomic profiling can provide a comprehensive snapshot of the metabolic changes that accompany fluctuations in this compound levels. Proteomic and transcriptomic analyses can identify the proteins and genes that are regulated by or, in turn, regulate this compound. For instance, these approaches could be used to identify novel enzymes involved in its metabolism or to uncover downstream signaling pathways that are activated by its interaction with receptors.
Systems-Level Understanding through Integrated Multi-Omics Data Analysis
To gain a holistic understanding of the role of this compound, it will be essential to integrate data from various omics platforms. A multi-omics approach can reveal complex interactions between different biological layers, from genes and proteins to metabolites. nih.govyoutube.complos.org For example, by combining metabolomic data on this compound levels with transcriptomic data, researchers can identify gene expression patterns that are correlated with changes in its concentration. This can provide insights into the regulatory networks that control its synthesis and degradation.
Furthermore, integrating multi-omics data with clinical information can help to elucidate the role of this compound in disease. nih.govnih.gov For instance, by analyzing the metabolomes, proteomes, and transcriptomes of patients with a particular disease, it may be possible to identify a multi-omics signature that includes this compound and is predictive of disease risk or progression. This systems-level approach will be crucial for moving beyond a reductionist view of this compound and understanding its function within the complex network of biological interactions. The use of advanced computational tools and machine learning algorithms will be necessary to analyze and interpret these large and complex datasets. nih.govnih.gov
Investigation of this compound in Intercellular Communication and Signaling
Emerging evidence suggests that this compound may play a role in intercellular communication. Astrocytes, a type of glial cell in the brain, are a major source of gamma-glutamyl dipeptides, which are released into the extracellular space. frontiersin.orgnih.gov These molecules can then act on neighboring neurons, modulating their activity through receptors such as the NMDA receptor. frontiersin.orgnih.gov This suggests a form of glia-neuron communication in which this compound acts as a signaling molecule. Future research should aim to further characterize this signaling pathway, including the mechanisms of its release from astrocytes and the specific downstream effects in neurons.
The connection between this compound and glutathione metabolism also points to a potential role in cellular responses to stress. nih.gov Under conditions of oxidative stress, there may be an increased production and release of this compound, which could act as a signal to alert neighboring cells to the stressful environment. frontiersin.org This could trigger protective responses in the recipient cells, such as the upregulation of antioxidant defenses. Investigating this potential role of this compound in intercellular stress signaling could open up new avenues for understanding how tissues and organs respond to injury and disease.
Q & A
Q. What are the standard methods for detecting and quantifying gamma-glutamylglutamate in biological samples?
this compound is typically quantified using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection. For example, in rat hippocampal slices, HPLC analysis was employed to measure concentrations in both tissue and surrounding medium, with derivatization steps (e.g., dansyl chloride) enhancing sensitivity . Internal standards like this compound itself are often used to normalize data in redox balance studies .
Q. How is this compound implicated in cancer metabolism?
this compound is elevated in cancer cells co-cultured with endothelial cells, suggesting a role in metabolic adaptation during tumor progression. A mixed-effect linear regression model identified it as one of five metabolites consistently altered across multiple cancer cell lines, alongside polyunsaturated fatty acids and nucleotide sugars . Its association with prostate cancer-specific mortality was also observed in a metabolomic analysis of 1,812 Finnish men .
Q. What experimental models are used to study this compound’s role in neurological systems?
In vitro models, such as rat hippocampal slices exposed to high potassium concentrations (50 mM), are used to study this compound dynamics under depolarization. These models often incorporate gamma-glutamyl transpeptidase inhibitors to isolate its synthesis and degradation pathways .
Advanced Research Questions
Q. How can Mendelian randomization resolve contradictions in this compound’s causal links to breast cancer subtypes?
Mendelian randomization (MR) analyses revealed this compound as a common causal factor for both HER+ and HER– breast cancers. Forest plots and scatter plots of metabolic factors (e.g., Supplementary Figure 3 in ) illustrate its consistent association across subtypes. However, conflicting data from prostate cancer studies (e.g., increased mortality risk vs. no direct causal link in breast cancer ) highlight the need for tissue-specific MR frameworks.
Q. What methodological challenges arise when integrating this compound data across multi-omics studies?
Untargeted metabolomics struggles with identifying this compound due to its structural similarity to other dipeptides. In genome-wide association studies (GWAS), hierarchical clustering of phenotypes using Manhattan distance metrics (Figure S4 in ) helps distinguish its unique associations (e.g., schizophrenia vs. breast cancer ). Standardizing redox potential calculations (e.g., Nernst equation for extracellular EhCySS ) is critical for cross-study comparability.
Q. How do time-resolved metabolomics clarify this compound’s role in cancer-endothelial interactions?
Pairwise comparisons at 6h, 18h, 24h, and 48h post-co-culture showed this compound upregulation at 6h, persisting throughout the experiment. This temporal pattern, analyzed via metabolic ratios (p-value ≤ 2.4 × 10⁻⁶; Table S2 in ), suggests its role in early-stage cancer cell adaptation to endothelial niches.
Q. What statistical approaches address variability in this compound’s biomarker potential across diseases?
Machine learning models, such as random forest classifiers, have been used to evaluate its diagnostic accuracy. In Parkinson’s disease models, this compound showed low mean decreased accuracy (5.00) compared to oxidized glutathione (16.27), indicating limited utility as a standalone biomarker . Sensitivity analyses in MR studies (e.g., leave-one-out SNP tests ) further mitigate confounding by genetic pleiotropy.
Contradictions and Unresolved Issues
- Prostate vs. Breast Cancer Associations : While this compound correlates with prostate cancer mortality , its causal role in breast cancer remains uncertain despite MR evidence .
- Neurological vs. Metabolic Roles : Its elevation in depolarized hippocampal slices contrasts with minimal impact in Parkinson’s models, suggesting context-dependent functions .
- Technical Variability : Discrepancies in HPLC derivatization protocols (e.g., iodoacetic acid vs. dansyl chloride ) may affect cross-study reproducibility.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
